
4-フェニルピリジン-2-カルボン酸
説明
4-Phenylpyridine-2-carboxylic Acid is an organic compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is 4-phenylpyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-phenylpyridine-2-carboxylic Acid consists of a pyridine ring attached to a phenyl group and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) .
Physical and Chemical Properties Analysis
4-Phenylpyridine-2-carboxylic Acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.2 Ų .
科学的研究の応用
光触媒CO2還元
4-フェニルピリジン-2-カルボン酸: は、光触媒CO2還元において潜在的な可能性を示す銅(II)錯体の合成に使用されます 。これらの錯体は、CO2をCOに変換することができ、これはより安全で工業的に価値のある化合物です。このプロセスはUV-vis光照射下で行われ、反応の収率と選択性は、その応用において重要な要素です。
蛍光研究
この化合物は、その構造的特性のために、蛍光研究にも関与しています。 他のリガンドと組み合わせて使用すると、ユニークな蛍光挙動を示すことがあり、これは新しい蛍光材料やセンサーの開発に役立ちます 。
神経栄養活性
4-フェニルピリジン-2-カルボン酸の誘導体は、合成され、神経栄養活性について研究されています。 これらの誘導体のいくつかは、ジアゼパムなどの鎮静剤に関連する中枢性筋弛緩作用を伴うことなく、抗痙攣作用と精神的な鎮静作用を示します 。
構造的特性評価と分析
この化合物は、新しい化学物質の構造的特性評価と分析において重要な役割を果たします。 その誘導体は、金属と複合構造を形成するために使用でき、その後、X線結晶学などの手法を使用して、その幾何学と結合を理解するために分析されます 。
複素環式化合物の合成
4-フェニルピリジン-2-カルボン酸: は、さまざまな複素環式化合物の合成における前駆体です。 これらの化合物は、幅広い生物活性と潜在的な医薬品用途のために注目されています 。
材料科学
材料科学では、この化合物の誘導体は、導電率の向上または特殊な光学特性などの特定の特性を持つ新しい材料の開発に貢献できます 。
有機合成
この酸は、有機合成におけるビルディングブロックであり、複雑な有機分子の作成を支援します。 その構造により、新しい結合や官能基の形成につながるさまざまな反応が可能になります 。
化学教育
最後に、4-フェニルピリジン-2-カルボン酸とその用途は、さまざまな化学反応、合成技術、分析方法を実証することで、化学教育において優れた教育ツールとして役立ちます 。
将来の方向性
Future research could focus on the synthesis and functionalization of 4-phenylpyridine-2-carboxylic Acid and related compounds, given their importance in various fields . For instance, a study highlighted the need for a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold .
作用機序
Target of Action
The primary target of 4-phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
4-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and its allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .
Result of Action
The molecular and cellular effects of 4-phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), suggesting that this may be a more generalized mechanism for M1 mAChR PAM effects .
生化学分析
Biochemical Properties
4-phenylpyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 4-phenylpyridine-2-carboxylic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, 4-phenylpyridine-2-carboxylic acid can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .
Cellular Effects
The effects of 4-phenylpyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-phenylpyridine-2-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-phenylpyridine-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of 4-phenylpyridine-2-carboxylic acid to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 4-phenylpyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenylpyridine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-phenylpyridine-2-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-phenylpyridine-2-carboxylic acid has been associated with alterations in cellular processes, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-phenylpyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, 4-phenylpyridine-2-carboxylic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
特性
IUPAC Name |
4-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRUAKMKGOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376504 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52565-56-7 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


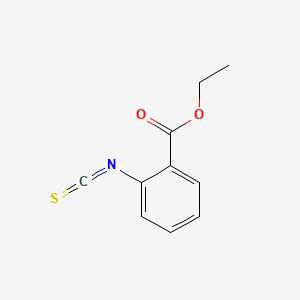

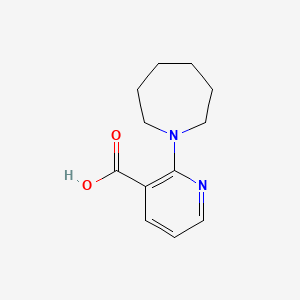

![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)
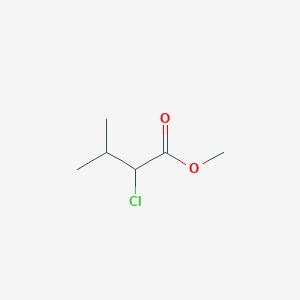
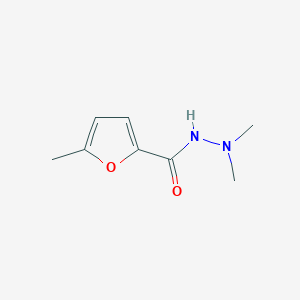
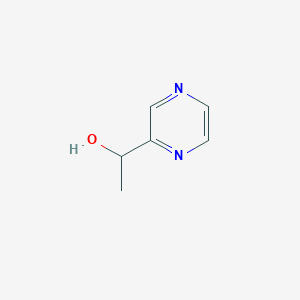

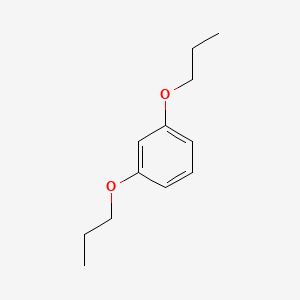
![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)

